![molecular formula C18H22N4O3 B2601897 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide CAS No. 2034248-10-5](/img/structure/B2601897.png)
2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide
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Description
2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide, also known as CYC065, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promise in preclinical studies and is currently undergoing clinical trials.
Scientific Research Applications
Synthesis and Anti-Fibrosis Activity
A study highlighted the design, synthesis, and evaluation of novel 2-(pyridin-2-yl) pyrimidine derivatives for their anti-fibrotic activities. Fourteen compounds demonstrated better anti-fibrotic activities than the reference drugs, Pirfenidone and Bipy55′DC. Specifically, compounds with IC50 values of 45.69 μM and 45.81 μM effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential development as novel anti-fibrotic drugs (Gu et al., 2020).
Antagonists for Therapeutic Applications
Research into N-(6-(2-((aryloxy)ethoxy)-4-pyrimidinyl)sulfonamide derivatives revealed compounds with high affinity for the ET(A) receptor, indicating potential applications in treating diseases mediated by this receptor. Specifically, a compound demonstrated extremely high affinity for the human cloned ET(A) receptor, suggesting its utility in exploring therapeutic avenues (Morimoto et al., 2001).
Antibacterial Activity
A series of 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. This study underscores the potential of pyrimidine derivatives in developing new antibacterial agents (Bheemanapalli et al., 2008).
Corrosion Inhibition
Nicotinamide derivatives have been evaluated for their corrosion inhibition effects on mild steel in hydrochloric acid solution, indicating their potential industrial applications. The adsorption behavior of these compounds suggests a promising approach for protecting metals against corrosion (Chakravarthy et al., 2014).
properties
IUPAC Name |
2-ethoxy-N-(4-pyrimidin-2-yloxycyclohexyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-2-24-17-15(5-3-10-19-17)16(23)22-13-6-8-14(9-7-13)25-18-20-11-4-12-21-18/h3-5,10-14H,2,6-9H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIRKGLWFHNIEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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